molecular formula C8H13NO2 B2851917 1-[(Furan-2-ylmethyl)amino]propan-2-ol CAS No. 98426-33-6

1-[(Furan-2-ylmethyl)amino]propan-2-ol

Cat. No.: B2851917
CAS No.: 98426-33-6
M. Wt: 155.197
InChI Key: SKRWCKYQKDQMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Furan-2-ylmethyl)amino]propan-2-ol is an organic compound that features a furan ring attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Furan-2-ylmethyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with 2-amino-1-propanol under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as biocatalysis, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 1-[(Furan-2-ylmethyl)amino]propan-2-one.

    Reduction: Formation of 1-[(Tetrahydrofuran-2-ylmethyl)amino]propan-2-ol.

    Substitution: Formation of halogenated derivatives such as 1-[(Furan-2-ylmethyl)amino]-2-chloropropane.

Scientific Research Applications

1-[(Furan-2-ylmethyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-[(Tetrahydrofuran-2-ylmethyl)amino]propan-2-ol: A reduced form of the compound with a saturated furan ring.

    1-[(Furan-2-ylmethyl)amino]butan-2-ol: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

1-[(Furan-2-ylmethyl)amino]propan-2-ol is unique due to the presence of both a furan ring and an amino alcohol structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(10)5-9-6-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRWCKYQKDQMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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